molecular formula C14H15N6NaO7S B13918752 Antibacterial agent 47

Antibacterial agent 47

Katalognummer: B13918752
Molekulargewicht: 434.36 g/mol
InChI-Schlüssel: WEKIJAXTHGCFEA-SCYNACPDSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antibacterial agent 47 is a novel compound that has garnered significant attention in the field of antimicrobial research. This compound exhibits potent antibacterial properties, making it a promising candidate for combating bacterial infections, especially those caused by drug-resistant strains. The development of this compound is part of the ongoing efforts to address the global challenge of antibiotic resistance.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 47 involves a multi-step process that includes the following key steps:

    Initial Formation: The initial step involves the formation of a core structure through a condensation reaction between a primary amine and an aldehyde under acidic conditions.

    Functionalization: The core structure is then functionalized through a series of substitution reactions, introducing various functional groups that enhance the antibacterial activity.

    Final Assembly: The final step involves the coupling of the functionalized core with a secondary amine, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch reactors. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent results.

Analyse Chemischer Reaktionen

Types of Reactions: Antibacterial agent 47 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different levels of antibacterial activity.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially enhancing its antibacterial properties.

    Substitution: Substitution reactions are commonly used to introduce new functional groups, which can improve the compound’s efficacy and stability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique antibacterial properties. These derivatives are studied to identify the most effective compounds for clinical use.

Wissenschaftliche Forschungsanwendungen

Antibacterial agent 47 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model system for studying the mechanisms of antibacterial action and for developing new synthetic methodologies.

    Biology: In biological research, this compound is used to study the interactions between bacteria and antimicrobial agents, providing insights into bacterial resistance mechanisms.

    Medicine: The compound is being investigated for its potential use in treating bacterial infections, particularly those caused by multi-drug-resistant bacteria.

    Industry: this compound is also explored for its use in industrial applications, such as in the development of antibacterial coatings and materials.

Wirkmechanismus

The mechanism of action of antibacterial agent 47 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the cell wall, leading to bacterial cell lysis and death. Additionally, the compound may interfere with other cellular processes, such as protein synthesis and DNA replication, further enhancing its antibacterial effects.

Vergleich Mit ähnlichen Verbindungen

    Beta-lactam antibiotics: These antibiotics also target bacterial cell wall synthesis but have a different core structure compared to antibacterial agent 47.

    Macrolides: These compounds inhibit bacterial protein synthesis by binding to the ribosomal subunit, a mechanism distinct from that of this compound.

    Fluoroquinolones: These antibiotics target bacterial DNA gyrase and topoisomerase IV, enzymes involved in DNA replication, differing from the cell wall-targeting mechanism of this compound.

Uniqueness: this compound is unique in its ability to target multiple pathways within bacterial cells, making it highly effective against a broad spectrum of bacteria, including drug-resistant strains. Its novel structure and mechanism of action distinguish it from other antibacterial agents, offering a promising solution to the growing problem of antibiotic resistance.

Eigenschaften

Molekularformel

C14H15N6NaO7S

Molekulargewicht

434.36 g/mol

IUPAC-Name

sodium;[(2S,5R)-2-[5-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate

InChI

InChI=1S/C14H16N6O7S.Na/c21-14-19-5-8(20(14)27-28(22,23)24)1-2-10(19)13-17-16-12(26-13)9-6-18-3-4-25-7-11(18)15-9;/h6,8,10H,1-5,7H2,(H,22,23,24);/q;+1/p-1/t8-,10+;/m1./s1

InChI-Schlüssel

WEKIJAXTHGCFEA-SCYNACPDSA-M

Isomerische SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CN5CCOCC5=N4.[Na+]

Kanonische SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CN5CCOCC5=N4.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.